molecular formula C24H34O B13775056 Tetrapropylenephenyl phenyl ether CAS No. 68938-96-5

Tetrapropylenephenyl phenyl ether

Cat. No.: B13775056
CAS No.: 68938-96-5
M. Wt: 338.5 g/mol
InChI Key: KAEACMXWFSEKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapropylenephenyl phenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a phenyl group and a tetrapropylenephenyl group connected via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including tetrapropylenephenyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .

Chemical Reactions Analysis

Types of Reactions

Ethers, including tetrapropylenephenyl phenyl ether, are generally unreactive towards most reagents, making them excellent solvents. they can undergo cleavage reactions, particularly in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions typically proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .

Common Reagents and Conditions

    Acidic Cleavage: Ethers can be cleaved by strong acids such as HBr or HI, resulting in the formation of alcohols and alkyl halides.

    Oxidation: Ethers can be oxidized under specific conditions, although this is less common due to their general stability.

Major Products

The major products of ether cleavage reactions are alcohols and alkyl halides. For example, the cleavage of this compound with HI would yield tetrapropylenephenol and phenyl iodide.

Scientific Research Applications

Tetrapropylenephenyl phenyl ether has various applications in scientific research:

Mechanism of Action

The mechanism of action for tetrapropylenephenyl phenyl ether primarily involves its role as a solvent. Its molecular structure allows it to dissolve a wide range of organic compounds, facilitating various chemical reactions. The oxygen atom in the ether linkage can engage in hydrogen bonding with other molecules, enhancing its solubilizing properties .

Comparison with Similar Compounds

Similar Compounds

    Diethyl ether: A simple ether with two ethyl groups.

    Anisole (methyl phenyl ether): An ether with a methoxy group attached to a phenyl ring.

    Tetrahydrofuran (THF): A cyclic ether commonly used as a solvent in organic chemistry.

Uniqueness

Tetrapropylenephenyl phenyl ether is unique due to its bulky tetrapropylenephenyl group, which imparts distinct physical and chemical properties compared to simpler ethers. This bulkiness can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers might not be effective .

Properties

CAS No.

68938-96-5

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

3-phenoxy-1,2,4,5-tetrapropylbenzene

InChI

InChI=1S/C24H34O/c1-5-12-19-18-20(13-6-2)23(15-8-4)24(22(19)14-7-3)25-21-16-10-9-11-17-21/h9-11,16-18H,5-8,12-15H2,1-4H3

InChI Key

KAEACMXWFSEKLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1CCC)OC2=CC=CC=C2)CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.